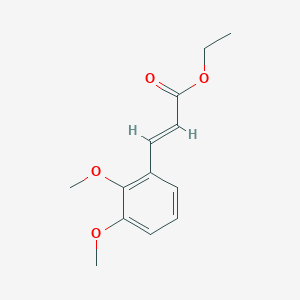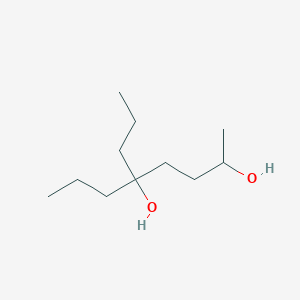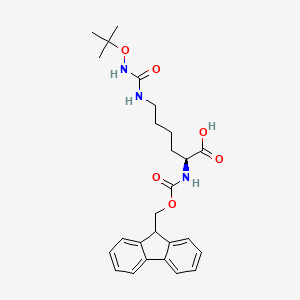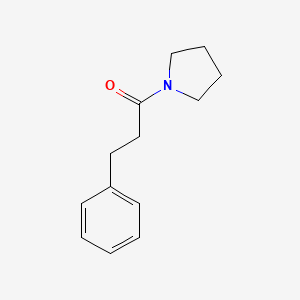
(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester, 95% (hereafter referred to as EDPAE) is a versatile organic compound with a wide range of applications in both research and industry. EDPAE is a colorless, flammable liquid with a boiling point of 121 °C and a melting point of -50 °C. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agricultural chemicals, and dyes. In addition, EDPAE has been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as indoles, oxazoles, and thiazoles.
Applications De Recherche Scientifique
EDPAE has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as indoles, oxazoles, and thiazoles. In addition, EDPAE has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agricultural chemicals, and dyes. It has also been used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides.
Mécanisme D'action
The mechanism of action of EDPAE is not fully understood. However, it is believed that the reaction of EDPAE with an acid catalyst produces an intermediate which undergoes a series of reactions to form the desired product. The intermediate is believed to be an enolate, which is a reactive species capable of undergoing a variety of reactions.
Biochemical and Physiological Effects
EDPAE has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes, and inhalation of the vapor can cause respiratory irritation. In addition, EDPAE has been reported to be toxic to aquatic organisms and is classified as an environmental hazard.
Avantages Et Limitations Des Expériences En Laboratoire
EDPAE has several advantages and limitations for lab experiments. On the plus side, it is a relatively inexpensive starting material and can be easily synthesized in the lab. Additionally, it can be used in a variety of reactions to synthesize a variety of organic compounds. On the other hand, it is a flammable liquid and must be handled with care. In addition, it has been reported to be toxic to aquatic organisms and is classified as an environmental hazard.
Orientations Futures
There are several potential future directions for research on EDPAE. For example, further studies could be conducted to better understand its biochemical and physiological effects. Additionally, research could be conducted to develop more efficient and cost-effective synthesis methods. Finally, research could be conducted to explore the potential applications of EDPAE in the synthesis of a variety of organic compounds.
Méthodes De Synthèse
EDPAE can be synthesized by the reaction of 2,3-dimethoxybenzaldehyde and ethyl acrylate in the presence of an acid catalyst. The reaction is carried out at temperatures ranging from 70-80 °C and is typically complete within 1-2 hours. The product is isolated by distillation and can be purified by recrystallization from methanol.
Propriétés
IUPAC Name |
ethyl (E)-3-(2,3-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-17-12(14)9-8-10-6-5-7-11(15-2)13(10)16-3/h5-9H,4H2,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPIWXVGAWRSMB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)



![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)



